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Introduction
In filamentous fungi, the selective utilization of carbon sources is a critical survival mechanism

governed by Carbon Catabolite Repression (CCR).[1][2] This process ensures that fungi

preferentially metabolize energy-efficient carbon sources, such as glucose, over less favorable

ones.[1] At the heart of CCR lies the creA gene, which encodes a C2H2 zinc finger transcription

factor that acts as a wide-domain repressor.[3][4][5] The CreA protein binds to promoter

regions of genes involved in the metabolism of alternative carbon sources, effectively

repressing their transcription when a preferred source like glucose is available.[1][6] Given its

central role in carbon metabolism, the precise quantification of creA gene expression is

paramount for researchers in fungal biotechnology, drug development, and fundamental

biology.

This application note provides a comprehensive set of protocols for the quantification of creA

gene expression in the model filamentous fungus Aspergillus nidulans using quantitative

reverse transcription PCR (qRT-PCR). This sensitive and specific technique allows for the

accurate measurement of mRNA levels, providing insights into the transcriptional regulation of

creA under various experimental conditions. The protocols detailed herein cover fungal culture,

RNA extraction, cDNA synthesis, qRT-PCR setup, and data analysis using the comparative CT

(ΔΔCT) method.
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Signaling Pathway and Experimental Workflow
The expression of the creA gene is tightly regulated at the transcriptional level in response to

the availability of different carbon sources. The presence of glucose typically leads to a

transient increase in creA mRNA levels, followed by a downregulation, which is part of a

negative feedback loop involving CreA itself.[4] This intricate regulation is a key aspect of the

CCR pathway.
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Caption: The CreA-mediated carbon catabolite repression pathway.

The following diagram outlines the complete experimental workflow for quantifying creA gene

expression using qRT-PCR.
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Caption: Experimental workflow for quantifying creA gene expression.
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Experimental Protocols
Protocol 1: Fungal Culture and Mycelium Harvesting

Inoculation: Inoculate spores of Aspergillus nidulans into liquid minimal medium

supplemented with a specific carbon source (e.g., 1% glucose for repressing conditions or

1% xylose for derepressing conditions).

Incubation: Incubate the cultures at 37°C with shaking (e.g., 200 rpm) for a specified period

(e.g., 16-24 hours) to allow for mycelial growth.

Harvesting: Harvest the mycelia by vacuum filtration using a Büchner funnel and filter paper.

Washing: Wash the mycelial mat with sterile, nuclease-free water to remove any remaining

medium.

Drying and Storage: Gently blot the mycelia dry with sterile paper towels, immediately freeze

in liquid nitrogen, and store at -80°C until RNA extraction.

Protocol 2: Total RNA Extraction from Fungal Mycelia
This protocol is based on a TRIzol-based method, which is effective for obtaining high-quality

RNA from fungal samples.

Homogenization: Grind the frozen mycelia to a fine powder in a liquid nitrogen-cooled mortar

and pestle.

Lysis: Add 1 mL of TRIzol reagent per 50-100 mg of powdered mycelia and continue grinding

until the mixture thaws.

Phase Separation: Transfer the homogenate to a microcentrifuge tube, incubate at room

temperature for 5 minutes, and then add 0.2 mL of chloroform. Shake the tube vigorously for

15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15

minutes at 4°C.

RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA

by adding 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes and then

centrifuge at 12,000 x g for 10 minutes at 4°C.
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RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

Resuspension: Air-dry the RNA pellet for 5-10 minutes and resuspend in an appropriate

volume (e.g., 30-50 µL) of nuclease-free water.

DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with a

DNase I kit according to the manufacturer's instructions.

RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA

using a spectrophotometer (an A260/A280 ratio of ~2.0 is considered pure). Assess RNA

integrity by running an aliquot on a 1% agarose gel to visualize the ribosomal RNA bands.

Protocol 3: First-Strand cDNA Synthesis
Reaction Setup: In a nuclease-free PCR tube, combine the following components:

Total RNA: 1 µg

Oligo(dT)18 Primer (10 µM): 1 µL

Random Hexamer Primers (10 µM): 1 µL

Nuclease-free water: to a final volume of 13 µL

Denaturation and Annealing: Gently mix, centrifuge briefly, and incubate at 65°C for 5

minutes, then place on ice for at least 1 minute.

Reverse Transcription Mix: Prepare a master mix containing:

5X Reaction Buffer: 4 µL

10 mM dNTP Mix: 2 µL

RNase Inhibitor (40 U/µL): 0.5 µL

Reverse Transcriptase (e.g., M-MuLV or equivalent): 0.5 µL
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Reverse Transcription Reaction: Add 7 µL of the reverse transcription mix to the denatured

RNA/primer mix. The final reaction volume is 20 µL.

Incubation: Incubate the reaction at 42°C for 60 minutes, followed by inactivation of the

enzyme at 70°C for 10 minutes.

Storage: The synthesized cDNA can be stored at -20°C until use in qRT-PCR.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This protocol utilizes a SYBR Green-based detection method.

Primer Design and Validation: It is crucial to use validated primers for accurate qRT-PCR.

The following primers are recommended for Aspergillus nidulans:

Gene Target Primer Name Sequence (5' - 3') Amplicon Size (bp)

creA creA_F
GCTCTCTACCACTC

CCAAGACC
152

creA_R
GTTGAGGTCGATCT

CGTAGTCG

benA (β-tubulin) benA_F
AAGGAGGAGCTGG

AGATCGT
168

benA_R
TGAGGAAGGTGGA

GTAGGAG

actA (Actin) actA_F
GCTGGTTTCGCTGG

AGATGAT
145

actA_R
GGTGGTTACGGATG

GGAAGAA

Note: The creA primers were designed using NCBI's Primer-BLAST tool with the Aspergillus

nidulanscreA gene sequence (GenBank accession M64559) as the template. The benA and

actA primers are commonly used and validated reference gene primers for Aspergillus

nidulans.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


qRT-PCR Reaction Setup: Prepare the following reaction mix on ice in a total volume of 20

µL per reaction. It is recommended to prepare a master mix for multiple reactions to ensure

consistency.

Component Volume Final Concentration

2X SYBR Green qPCR Master

Mix
10 µL 1X

Forward Primer (10 µM) 0.5 µL 250 nM

Reverse Primer (10 µM) 0.5 µL 250 nM

cDNA Template (diluted 1:10) 2 µL ~10-50 ng

Nuclease-free water 7 µL -

qRT-PCR Cycling Conditions: The following cycling parameters are a general guideline and

may need to be optimized for specific real-time PCR instruments.

Step Temperature (°C) Time Cycles

Initial Denaturation 95 10 minutes 1

Denaturation 95 15 seconds 40

Annealing/Extension 60 60 seconds

Melt Curve Analysis 65-95 Incremental 1

Data Presentation and Analysis
The relative quantification of creA gene expression can be calculated using the comparative CT

(ΔΔCT) method. This method normalizes the expression of the target gene (creA) to one or

more reference genes (benA and actA) and compares the expression in a test condition to a

control condition.

Data Analysis Workflow
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Caption: Data analysis workflow using the delta-delta Ct method.

Example Data and Calculation
The following table illustrates how to calculate the relative expression of creA in a "Test

Condition" (e.g., glucose) compared to a "Control Condition" (e.g., xylose), using benA as the

reference gene.
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Sample Condition
Target
Gene

CT (creA)
Referenc
e Gene

CT
(benA)

ΔCT
(CTcreA -
CTbenA)

1 Control creA 24.5 benA 21.2 3.3

2 Control creA 24.7 benA 21.3 3.4

3 Control creA 24.6 benA 21.1 3.5

Avg.

Control
3.4

4 Test creA 22.1 benA 21.4 0.7

5 Test creA 22.3 benA 21.2 1.1

6 Test creA 22.2 benA 21.3 0.9

Calculation of ΔΔCT and Fold Change:

Average ΔCT for Control Group: 3.4

ΔCT for Test Sample 4: 0.7

ΔΔCT for Test Sample 4: ΔCT (Test) - Average ΔCT (Control) = 0.7 - 3.4 = -2.7

Fold Change for Test Sample 4: 2-ΔΔCT = 2-(-2.7) = 22.7 ≈ 6.5

This indicates an approximately 6.5-fold increase in creA expression in the test condition

compared to the control condition for this sample.

The final quantitative data should be summarized in a clear and structured table for easy

comparison.

Condition
Average ΔCT (±
SD)

Average ΔΔCT
Fold Change (2^-
ΔΔCT)

Control 3.4 ± 0.1 0 1

Test 0.9 ± 0.2 -2.5 5.7
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Conclusion
The protocols and guidelines presented in this application note provide a robust framework for

the accurate and reproducible quantification of creA gene expression in Aspergillus nidulans

using qRT-PCR. By carefully following these methodologies, researchers can gain valuable

insights into the regulation of carbon metabolism in filamentous fungi, which has significant

implications for various fields, including industrial biotechnology and the development of novel

antifungal strategies. The use of validated primers and appropriate data analysis methods, as

detailed here, is essential for obtaining reliable and meaningful results.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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